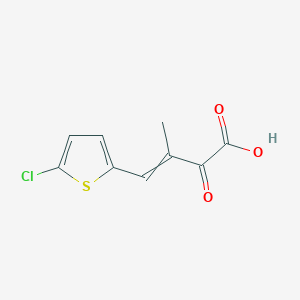![molecular formula C30H35NO6 B14177325 Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate CAS No. 1075726-78-1](/img/structure/B14177325.png)
Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate involves multiple steps. One common method starts with the conversion of eugenol methyl ether to a secondary alcohol, followed by a Ritter reaction with benzyl cyanide, and a cyclization reaction of the amide obtained to isoquinoline using sulfuric acid . The addition reaction between eugenol methyl ether and formic acid yields 1-(3,4-dimethoxyphenyl)-2-propyl formate, which is then hydrolyzed with potassium hydroxide to form 1-(3,4-dimethoxyphenyl)-2-propanol. This intermediate undergoes a Ritter reaction with benzyl cyanide to yield N-[1-benzyl-2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-acetamide, which is then cyclized with sulfuric acid to produce the target compound .
Análisis De Reacciones Químicas
Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, potassium hydroxide, and benzyl cyanide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different isoquinoline derivatives, while reduction reactions can produce various alcohols and amines .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a starting material for the synthesis of other complex molecules. In biology and medicine, it has shown potential as an antitumor, antimalarial, and antiviral agent . Its ability to interact with various molecular targets makes it a valuable compound for drug development and therapeutic research .
Mecanismo De Acción
The mechanism of action of Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline core allows it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects .
Comparación Con Compuestos Similares
Similar compounds to Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate include other isoquinoline derivatives such as 1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline . These compounds share similar chemical structures and biological activities but may differ in their specific molecular interactions and therapeutic potentials . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
1075726-78-1 |
|---|---|
Fórmula molecular |
C30H35NO6 |
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate |
InChI |
InChI=1S/C30H35NO6/c1-33-26-11-10-22(17-27(26)34-2)16-25-24-19-29(36-4)28(35-3)18-23(24)12-14-31(25)15-13-30(32)37-20-21-8-6-5-7-9-21/h5-11,17-19,25H,12-16,20H2,1-4H3/t25-/m1/s1 |
Clave InChI |
DVFOFXJFZUMRFZ-RUZDIDTESA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2CCC(=O)OCC4=CC=CC=C4)OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCC4=CC=CC=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine](/img/structure/B14177250.png)


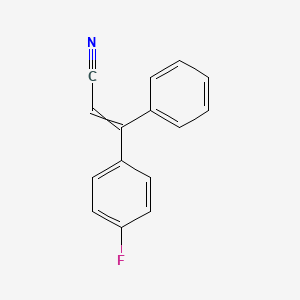
![2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one](/img/structure/B14177272.png)
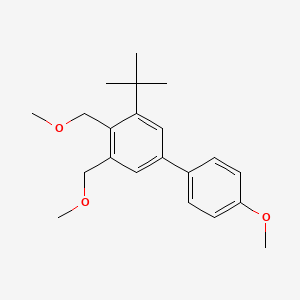
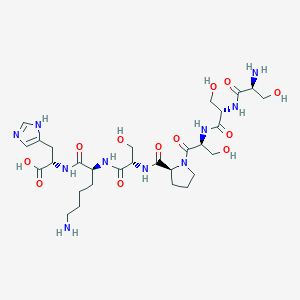

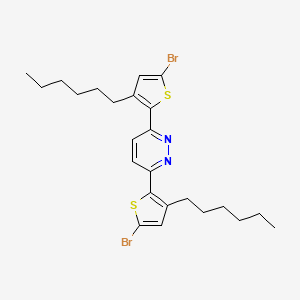
![[3,5-Bis({3,5-bis[(prop-2-yn-1-yl)oxy]phenyl}methoxy)phenyl]methanol](/img/structure/B14177300.png)
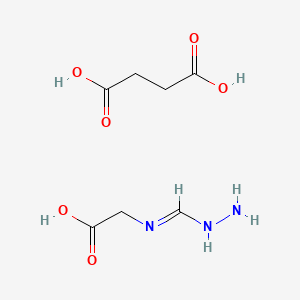
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)-](/img/structure/B14177310.png)
